

Tripolin A: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tripolin A

Cat. No.: B1662224

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Abstract

Tripolin A is a novel small-molecule inhibitor that has garnered significant interest within the scientific community for its specific, non-ATP competitive inhibition of Aurora A kinase. This technical guide provides a comprehensive overview of **Tripolin A**, detailing its chemical structure, physicochemical properties, and its mechanism of action as a potent disruptor of mitotic progression. The information presented herein is intended to serve as a valuable resource for researchers engaged in oncology, cell biology, and drug discovery, offering insights into the therapeutic potential and experimental utility of this compound.

Chemical Structure and Identification

Tripolin A is chemically identified as (3E)-3-[(2,5-Dihydroxyphenyl)methylene]-1,3-dihydro-2H-indol-2-one. Its structure is characterized by an oxindole core linked to a dihydroxyphenyl group via a methylene bridge.

Table 1: Chemical Identifiers for **Tripolin A**

Identifier	Value
IUPAC Name	(3E)-3-[(2,5-Dihydroxyphenyl)methylene]-1,3-dihydro-2H-indol-2-one[1]
CAS Number	1148118-92-6[1][2]
Molecular Formula	C ₁₅ H ₁₁ NO ₃ [2]
Molecular Weight	253.25 g/mol [2]
SMILES	<chem>OC1=CC=C(C(O)C(\C=C2/C(=O)NC3=C2C=CC=C3)=C1</chem> [3]
InChIKey	OMKSBDLWMROKNU-WQLSENKSSA-N[3]

Physicochemical Properties

The known physicochemical properties of **Tripolin A** are summarized below. It is important to note that comprehensive experimental data for all properties are not yet publicly available.

Table 2: Physicochemical Properties of **Tripolin A**

Property	Value	Source
Physical State	Yellow solid	[3]
Solubility	Soluble in DMSO	[3]
Melting Point	Not reported	
Boiling Point	Not reported	
pKa	Not reported	

Biological Activity and Mechanism of Action

Tripolin A is a potent and specific inhibitor of Aurora A kinase, a key regulator of mitotic events. [2] Its mechanism of action is distinct from many other kinase inhibitors as it functions in a non-ATP competitive manner.[2]

Inhibition of Aurora A Kinase

Tripolin A exhibits significant inhibitory activity against Aurora A kinase with a reported half-maximal inhibitory concentration (IC₅₀) of 1.5 μ M.[4] Notably, it shows substantially less activity against the closely related Aurora B kinase, highlighting its specificity.[4]

Table 3: Inhibitory Activity of **Tripolin A**

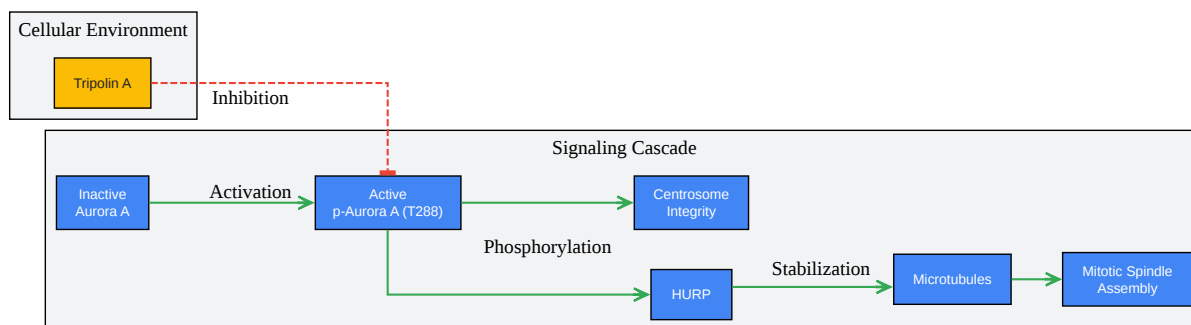
Target	IC ₅₀
Aurora A Kinase	1.5 μ M[4]
Aurora B Kinase	> 10 μ M

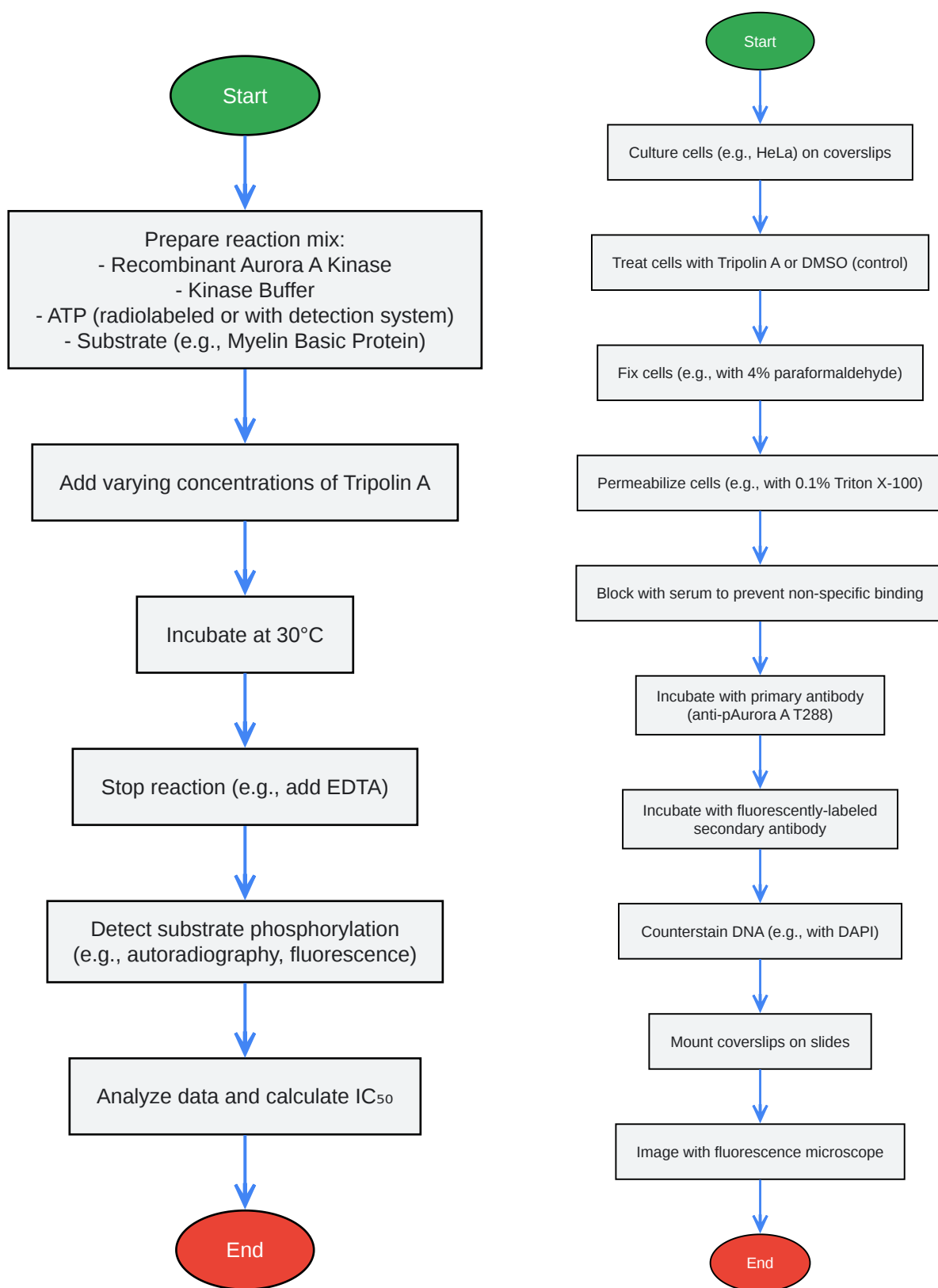
Cellular Effects and Signaling Pathway

The inhibition of Aurora A kinase by **Tripolin A** leads to a cascade of cellular events that ultimately disrupt the normal progression of mitosis. The primary effects observed include:

- **Reduced Autophosphorylation of Aurora A:** **Tripolin A** treatment leads to a decrease in the phosphorylation of Aurora A at Threonine-288, a critical step for its activation.
- **Defects in Mitotic Spindle Formation:** Cells treated with **Tripolin A** exhibit abnormalities in mitotic spindle assembly, including the formation of monopolar or multipolar spindles.[2]
- **Centrosome Integrity Defects:** The integrity of centrosomes, the primary microtubule-organizing centers in animal cells, is compromised in the presence of **Tripolin A**.[2]
- **Altered Microtubule Dynamics:** **Tripolin A** affects the dynamic instability of microtubules, which is crucial for proper spindle function.[2]
- **Mislocalization of HURP:** **Tripolin A** has been shown to alter the distribution of the microtubule-associated protein HURP (Hepatoma Up-Regulated Protein) on the mitotic spindle, revealing a novel aspect of Aurora A-mediated regulation.[2]

The following diagram illustrates the proposed signaling pathway affected by **Tripolin A**:





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